N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide
Description
N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide is a synthetic organic compound with a unique structure that combines a cyclobutyl ring, a hydroxy group, and an oxolan ring
Properties
IUPAC Name |
N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10(6-9-2-5-15-7-9)12-8-11(14)3-1-4-11/h9,14H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIDLWKAVWKHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CC2CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Oxolan Ring: The oxolan ring is synthesized through cyclization reactions involving diols and acid catalysts.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the hydroxy group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Use in the synthesis of polymers and advanced materials with unique properties.
Biology: Study of its interactions with biological molecules and potential as a biochemical probe.
Industry: Application in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxy group and the amide moiety can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutyl and oxolan rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-hydroxycyclopropyl)methyl]-2-(oxolan-3-yl)acetamide
- N-[(1-hydroxycyclopentyl)methyl]-2-(oxolan-3-yl)acetamide
- N-[(1-hydroxycyclohexyl)methyl]-2-(oxolan-3-yl)acetamide
Uniqueness
N-[(1-hydroxycyclobutyl)methyl]-2-(oxolan-3-yl)acetamide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
